molecular formula C27H30N4O2 B10987990 4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one

4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one

Cat. No.: B10987990
M. Wt: 442.6 g/mol
InChI Key: IKEYHUMJJABOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one is a complex organic compound featuring indole moieties connected through a piperazine ring. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Indole Derivative: Starting with indole, a Friedel-Crafts acylation can be performed to introduce the butanoyl group.

    Piperazine Coupling: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine-linked indole derivative.

    Final Assembly: The final step involves coupling the two indole-piperazine intermediates through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: To enhance efficiency and yield.

    Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole moieties.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of indole-3-carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Pharmacology: Potential use in drug development due to its structural similarity to bioactive indole derivatives.

    Biochemical Probes: Used in studying enzyme interactions and receptor binding.

Medicine

    Anticancer Research: Investigated for its potential anticancer properties.

    Neuropharmacology: Studied for effects on neurotransmitter systems.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The indole moieties can bind to various receptors and enzymes, influencing their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A simpler indole derivative with significant biological activity.

    Serotonin: A neurotransmitter with an indole structure.

    Indomethacin: An anti-inflammatory drug with an indole core.

Uniqueness

4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one is unique due to its dual indole structure connected via a piperazine ring, offering a combination of properties not found in simpler indole derivatives. This structure allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C27H30N4O2

Molecular Weight

442.6 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-[4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C27H30N4O2/c32-26(11-5-6-20-18-28-24-9-3-1-7-22(20)24)30-14-16-31(17-15-30)27(33)13-12-21-19-29-25-10-4-2-8-23(21)25/h1-4,7-10,18-19,28-29H,5-6,11-17H2

InChI Key

IKEYHUMJJABOOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.